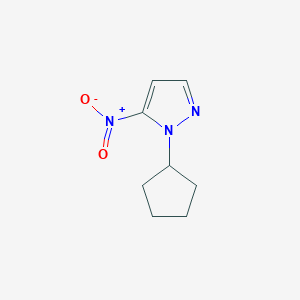

1-cyclopentyl-5-nitro-1H-pyrazole

Description

Significance of Pyrazole (B372694) Derivatives in Organic Chemistry

Pyrazole derivatives represent a prominent class of five-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in organic and medicinal chemistry. ontosight.ainih.govglobalresearchonline.net The pyrazole ring, a C₃N₂ heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for the development of molecules with a wide array of applications. royal-chem.commdpi.com Their importance stems from their diverse chemical reactivity and their presence in numerous biologically active compounds. globalresearchonline.net

In the pharmaceutical industry, the pyrazole nucleus is a key component in various drugs, demonstrating its therapeutic potential across different disease areas. royal-chem.commdpi.com Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole. nih.govmdpi.com The broad spectrum of pharmacological activities associated with pyrazole derivatives includes anti-inflammatory, antimicrobial, anticancer, anticonvulsant, and antidepressant properties. ontosight.ainih.govroyal-chem.com This wide-ranging bioactivity has made the pyrazole scaffold a privileged structure in drug discovery and development. globalresearchonline.net

Beyond medicine, pyrazole derivatives are crucial in agrochemicals, where they are used in pesticides and herbicides. royal-chem.com They also find applications in material science for developing conductive polymers and materials for solar energy conversion, as well as in the manufacturing of dyes. globalresearchonline.netroyal-chem.commdpi.com The synthetic accessibility and the ability to functionalize the pyrazole ring at various positions allow chemists to fine-tune the steric and electronic properties of the resulting molecules, making them highly valuable building blocks in organic synthesis. nih.govmdpi.com

Overview of Nitropyrazole Chemistry and its Unique Reactivity

Nitropyrazoles are a subclass of pyrazole derivatives characterized by the presence of one or more nitro (NO₂) groups attached to the pyrazole ring. These compounds are stable aromatic substances due to the presence of π electrons in their structure. mdpi.comnih.gov The introduction of a nitro group, a strong electron-withdrawing group, significantly modifies the chemical and physical properties of the pyrazole core.

The chemistry of nitropyrazoles is distinguished by several key features:

Reactivity: The pyrazole system is prone to electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. mdpi.comnih.gov The nitration of pyrazole itself can lead to various isomers, with N-nitropyrazole often forming initially, which can then undergo thermal rearrangement to yield C-nitropyrazoles like 3(5)-nitropyrazole. researchgate.net

Energetic Properties: The presence of nitro groups increases the density and nitrogen content of the molecule, bringing the oxygen balance closer to the ideal value for energetic materials. mdpi.comnih.govresearchgate.net This has led to extensive research into nitropyrazoles as potential explosives, propellants, and pyrotechnics, with some derivatives showing higher energy and lower sensitivity than traditional explosives like TNT. mdpi.comresearchgate.net

Regioselectivity: The synthesis of specific nitropyrazole isomers is a key focus of research. The position of the nitro group(s) on the pyrazole ring is influenced by the reaction conditions and the nature of other substituents present. researchgate.net For instance, the nitration of 3,5-dinitropyrazole with a mixture of nitric and sulfuric acids yields 3,4,5-trinitro-1H-pyrazole. researchgate.net This compound can then undergo regioselective nucleophilic substitution, typically at the C4 position. researchgate.net

The unique reactivity of nitropyrazoles makes them versatile intermediates for synthesizing a wide range of functionalized heterocyclic systems. researchgate.net

Structural and Electronic Features of 1-Cyclopentyl-5-nitro-1H-pyrazole

Structural Features:

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms.

N1-Substituent: A cyclopentyl group is attached to one of the nitrogen atoms. This is a saturated, non-planar, five-membered carbocyclic ring. Its bulk and conformational flexibility will influence the molecule's steric profile and intermolecular interactions.

C5-Substituent: A nitro group (NO₂) is attached to the carbon atom adjacent to the substituted nitrogen. The nitro group is planar.

Electronic Features:

The pyrazole ring is an aromatic system with six π-electrons.

The nitro group at the C5 position acts as a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This significantly reduces the electron density of the pyrazole ring, making it more susceptible to nucleophilic attack than unsubstituted pyrazole.

The cyclopentyl group at the N1 position is an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect (+I). This effect is, however, much less pronounced compared to the strong electron-withdrawing nature of the nitro group.

The combination of these groups results in a highly polarized molecule. The significant electron withdrawal by the C5-nitro group deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution reactions.

Table 1: Physicochemical Properties of 1-Cyclopentyl-5-nitro-1H-pyrazole

| Property | Value | Reference |

| CAS Number | 1170836-25-5 | bldpharm.com |

| Molecular Formula | C₈H₁₁N₃O₂ | bldpharm.com |

| Molecular Weight | 181.19 g/mol | bldpharm.com |

Contextual Review of Related Cyclopentyl-Substituted Pyrazoles and Nitropyrazoles

To fully understand the chemical context of 1-cyclopentyl-5-nitro-1H-pyrazole, it is useful to review related compounds where either the cyclopentyl group or the nitro group is present in conjunction with the pyrazole core.

Cyclopentyl-Substituted Pyrazoles: Research on pyrazoles with a cyclopentyl substituent at the N1 position includes compounds like 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol . evitachem.com This molecule features a hydroxyl group, making it a pyrazolone (B3327878) tautomer, and a methyl group, in addition to the cyclopentyl substituent. Such compounds are often investigated for their biological activities and serve as versatile intermediates in organic synthesis. evitachem.com Other complex structures, such as 1H-Pyrazole-1-propanenitrile, 4-(6-amino-5-formyl-4-pyrimidinyl)-β-cyclopentyl-, (βR)- , highlight the use of the cyclopentyl-pyrazole moiety as a building block in the synthesis of more elaborate molecules. chemicalbook.com

Nitropyrazoles: The family of nitropyrazoles is extensive. Simple examples include 3-nitropyrazole and 4-nitropyrazole , which are important precursors for more complex energetic materials. nih.govmdpi.com Increasing the number of nitro groups leads to compounds like 3,4-dinitropyrazole (3,4-DNP) and 3,4,5-trinitro-1H-pyrazole (TNP) , which have been studied for their high energy density. researchgate.netmdpi.comnih.gov The N-H acidity of these compounds is a key property, often leading to functionalization at the nitrogen position to modify their characteristics, such as melting point and stability. mdpi.com

Structurally Similar Nitropyrazoles: A closely related compound is 1-(cyclopropylmethyl)-5-nitro-1H-pyrazole , which features a cyclopropylmethyl group at the N1 position instead of a cyclopentyl group. bldpharm.com This subtle change in the alkyl substituent can influence the compound's physical and chemical properties. Another related molecule is 1-cyclopentyl-3-methyl-5-nitro-1H-pyrazole , which includes an additional methyl group at the C3 position of the pyrazole ring.

This contextual analysis shows that 1-cyclopentyl-5-nitro-1H-pyrazole is part of a broad and well-studied area of chemistry. The specific combination of a cyclopentyl group and a nitro group on the pyrazole scaffold suggests a molecule with tailored steric and electronic properties, likely synthesized for evaluation in specific applications such as materials science or as a chemical intermediate.

Table 2: Comparison of Related Pyrazole Derivatives

| Compound Name | CAS Number | Key Structural Features | Area of Interest | Reference |

| 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol | 1566702-75-7 | N1-cyclopentyl, C3-methyl, C5-hydroxyl | Organic synthesis, medicinal chemistry | evitachem.com |

| 3,4-Dinitropyrazole (3,4-DNP) | 39915-77-0 | C3-nitro, C4-nitro, N-H group | Energetic materials | mdpi.com |

| 3,4,5-Trinitro-1H-pyrazole (TNP) | 16231-83-5 | C3-nitro, C4-nitro, C5-nitro, N-H group | Energetic materials, high toxicity studies | researchgate.netnih.gov |

| 1-Cyclopentyl-3-methyl-5-nitro-1H-pyrazole | 1006994-24-6 | N1-cyclopentyl, C3-methyl, C5-nitro | Research chemical | |

| 1-(Cyclopropylmethyl)-5-nitro-1H-pyrazole | N/A | N1-cyclopropylmethyl, C5-nitro | Synthetic intermediate | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-5-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c12-11(13)8-5-6-9-10(8)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHJYEMYLGROER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopentyl 5 Nitro 1h Pyrazole and Its Analogues

Classical Cyclocondensation Routes to Pyrazole (B372694) Rings

The formation of the pyrazole heterocycle is a cornerstone of synthetic organic chemistry, with several reliable methods established over more than a century. These routes typically involve the reaction of a binucleophile, most commonly a hydrazine (B178648) derivative, with a 1,3-bielectrophilic partner. This fundamental reaction pattern ensures the formation of the five-membered ring containing two adjacent nitrogen atoms.

Reaction of 1,3-Biselectrophilic Compounds with Hydrazine Derivatives

The most common and versatile method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. researchgate.netmdpi.com This reaction proceeds through the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The starting 1,3-dicarbonyl compounds can be β-diketones, β-ketoesters, or β-ketoaldehydes. mdpi.comorganic-chemistry.org

For the synthesis of a 5-nitropyrazole, a precursor such as a 2-nitro-1,3-dicarbonyl compound would be required. For instance, the reaction of 2-nitro-1,3-propanedial with a hydrazine derivative would theoretically yield a 5-nitropyrazole. The regioselectivity of the cyclization, which determines the final position of substituents, can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. organic-chemistry.org Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have been shown to improve regioselectivity in the condensation of arylhydrazines with 1,3-diketones. organic-chemistry.org

| 1,3-Biselectrophile | Hydrazine Derivative | Key Feature | Reference |

| β-Diketones | Hydrazine Hydrate | Classic Knorr synthesis for 3,5-disubstituted pyrazoles. | mdpi.com |

| β-Ketoesters | Substituted Hydrazines | Allows for the synthesis of pyrazolones or pyrazoles with differing substituents. | beilstein-journals.org |

| 2-Nitro-1,3-dicarbonyls | Hydrazine | Necessary for direct formation of the 5-nitropyrazole core. | N/A |

| Enaminodiketones | Arylhydrazines | Used for regioselective synthesis of substituted pyrazoles. | organic-chemistry.org |

Utilization of Acetylenic Ketones and Hydrazines

Acetylenic ketones serve as effective 1,3-bielectrophilic synthons for pyrazole synthesis. Their reaction with hydrazines provides a direct route to substituted pyrazoles. researchgate.netthieme-connect.com The reaction is typically highly regioselective, affording single pyrazole isomers in excellent yields. researchgate.netthieme-connect.com The triple bond of the acetylenic ketone provides the necessary unsaturation for the final aromatic pyrazole ring.

The reaction mechanism involves the initial Michael addition of the hydrazine to the carbon-carbon triple bond, followed by cyclization and dehydration. The regioselectivity is dictated by the initial nucleophilic attack of the hydrazine on the acetylenic ketone. For the synthesis of a 5-nitropyrazole, a starting material like a 1-nitro-4-alkyn-2-one could be envisioned, although such precursors are not common. More typically, the nitro group is introduced in a separate step after the formation of the pyrazole ring.

| Reactant 1 | Reactant 2 | Product Type | Key Advantage | Reference |

| Acetylenic Ketones | Substituted Hydrazines | 1,3,5-Trisubstituted Pyrazoles | High regioselectivity | researchgate.netthieme-connect.com |

| Ethyl 5-ethynylanthranilates | Arylhydrazines | Pyrazoles with an anthranilate moiety | Excellent regioselectivity | mdpi.com |

Cyclization Reactions Involving Alpha,Beta-Unsaturated Carbonyl Compounds

Alpha,beta-unsaturated carbonyl compounds, such as chalcones and other enones, are also valuable precursors for pyrazole synthesis when reacted with hydrazines. bohrium.comresearchgate.net This reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the enone, followed by intramolecular cyclization and subsequent oxidation or elimination to form the aromatic pyrazole. jst.go.jpusc.edu

Often, the initial product is a pyrazoline (dihydropyrazole), which requires a separate oxidation step to yield the final pyrazole. organic-chemistry.orgjst.go.jp Various oxidizing agents can be employed for this transformation. This method is particularly useful for synthesizing a wide variety of substituted pyrazoles. researchgate.net A notable variation is the reaction of N-monosubstituted hydrazones with nitroolefins, which provides a regioselective one-pot synthesis of substituted pyrazoles through a nitropyrazolidine intermediate. organic-chemistry.org

Targeted Introduction of the Cyclopentyl Moiety

To synthesize the specific target molecule, 1-cyclopentyl-5-nitro-1H-pyrazole, the cyclopentyl group must be attached to the N1 position of the pyrazole ring. This can be achieved either by alkylating a pre-formed pyrazole ring or by using a cyclopentyl-containing building block from the outset.

N-Alkylation Strategies with Cyclopentyl Halides or Equivalents

The most direct approach for introducing the cyclopentyl group is the N-alkylation of a pre-existing 5-nitro-1H-pyrazole. chemsynthesis.com This reaction involves the deprotonation of the pyrazole's N-H bond with a suitable base to form a pyrazolate anion, which then acts as a nucleophile, attacking an electrophilic cyclopentyl source like cyclopentyl bromide or cyclopentyl iodide. mdpi.com

A significant challenge in the alkylation of unsymmetrical pyrazoles is controlling the regioselectivity. The alkylation of 5-nitropyrazole can potentially yield two isomers: 1-cyclopentyl-5-nitropyrazole and 1-cyclopentyl-3-nitropyrazole. The electron-withdrawing nitro group at the C5 position influences the acidity of the two ring nitrogens and can direct the alkylation. Generally, alkylation tends to occur at the nitrogen atom further away from the bulky or electron-withdrawing substituent. Alternative alkylation methods, such as those using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis, have also been developed, where sterics often control which regioisomer is the major product. mdpi.comsemanticscholar.org

| Pyrazole Substrate | Alkylating Agent | Typical Conditions | Key Challenge | Reference |

| 5-Nitro-1H-pyrazole | Cyclopentyl Bromide | Base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, Acetonitrile) | Regioselectivity (formation of 1,3- vs. 1,5-isomers) | mdpi.com |

| Substituted Pyrazole | Cyclopentyl Trichloroacetimidate | Brønsted Acid (e.g., Camphorsulfonic acid) | Mixture of regioisomers often observed | mdpi.comsemanticscholar.org |

Incorporation via Cyclopentyl Hydrazine Precursors

An alternative and often more regioselective strategy is to use cyclopentyl hydrazine as the nitrogen-containing building block in the initial cyclocondensation reaction. organic-chemistry.org By reacting cyclopentyl hydrazine with an appropriate 1,3-bielectrophilic partner designed to install the nitro group, the cyclopentyl moiety is incorporated at the N1 position from the start, thus avoiding the issue of regioselectivity in a later alkylation step.

For example, the reaction of cyclopentyl hydrazine with a 2-nitro-1,3-dicarbonyl compound would directly lead to the formation of 1-cyclopentyl-nitropyrazole derivatives. The success of this approach hinges on the availability and stability of both the cyclopentyl hydrazine and the highly functionalized biselectrophile. This method provides excellent control over the final structure, yielding a single regioisomer. organic-chemistry.org

Selective Nitration Pathways

The introduction of a nitro group onto a pyrazole ring is a critical transformation for synthesizing compounds like 1-cyclopentyl-5-nitro-1H-pyrazole. The regioselectivity of this reaction is paramount and can be achieved through several distinct pathways.

Direct Electrophilic Aromatic Nitration of Pyrazole Rings

Direct nitration involves the substitution of a hydrogen atom on the pyrazole ring with a nitro group via an electrophilic aromatic substitution mechanism. The pyrazole ring, while aromatic, has distinct electronic properties due to the two adjacent nitrogen atoms, influencing the position of nitration.

The most common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. masterorganicchemistry.com However, the high acidity and oxidative power of this mixture can sometimes lead to undesired side reactions or the formation of multiple isomers.

Milder and more selective nitrating systems have been developed. A combination of nitric acid and trifluoroacetic anhydride (B1165640) is one such system capable of directly nitrating various five-membered heterocycles, including pyrazoles. semanticscholar.org For instance, the direct nitration of unsubstituted pyrazole with this system can yield 3,4-dinitropyrazole. semanticscholar.org Another approach employs solid-supported reagents, such as bismuth nitrate (B79036) impregnated on silica, which offers a facile, rapid, and environmentally friendlier method for nitrating diazoles at room temperature. researchgate.net

Recent advances have introduced N-nitropyrazole-based compounds as powerful nitrating reagents themselves. 5-Methyl-1,3-dinitro-1H-pyrazole, for example, has been identified as a versatile and controllable source of the nitronium ion. nih.govacs.org This reagent, activated by a Lewis acid, can efficiently nitrate a broad range of aromatic and heteroaromatic compounds under mild conditions, showcasing the potential for late-stage C–H nitration of complex molecules. nih.gov The mechanism is believed to be an electrophilic aromatic substitution, facilitated by the weakened N–NO₂ bond in the reagent. acs.org

| Nitrating System | Typical Substrate | Key Observation | Reference |

| HNO₃ / H₂SO₄ | Benzene, activated aromatics | Standard method, generates NO₂⁺ electrophile. | masterorganicchemistry.com |

| HNO₃ / Trifluoroacetic Anhydride | Pyrazole | Direct nitration, can lead to dinitration. | semanticscholar.org |

| Silica-Bismuth Nitrate | Diazoles | Environmentally benign, room temperature reaction. | researchgate.net |

| 5-Methyl-1,3-dinitro-1H-pyrazole / Lewis Acid | Arenes, Heteroarenes | Controllable source of NO₂⁺, mild conditions. | nih.govacs.org |

N-Nitration and Subsequent Rearrangement Mechanisms

An alternative and widely used strategy for preparing C-nitropyrazoles is a two-step process involving the initial nitration of a ring nitrogen atom, followed by a rearrangement of the nitro group to a carbon atom. nih.gov

The first step, N-nitration, is typically achieved using nitrating agents like acetyl nitrate (formed from nitric acid and acetic anhydride) or trifluoroacetic nitrate. nih.govosti.gov This reaction forms an N-nitropyrazole intermediate, which is often thermally unstable and can be prone to hydrolytic cleavage. acs.org

The second step is a rearrangement reaction, which can be induced either thermally or by acid catalysis. acs.org

Thermal Rearrangement: Heating the N-nitropyrazole intermediate, often in a high-boiling inert solvent such as benzonitrile (B105546) or anisole, typically results in an intramolecular rearrangement to form 3(5)-nitropyrazoles. nih.govacs.org

Acid-Catalyzed Rearrangement: In the presence of a strong acid like sulfuric acid, the rearrangement can proceed at lower temperatures. For example, rearranging N-nitropyrazole in sulfuric acid at room temperature has been reported to yield 4-nitropyrazole. nih.gov

This rearrangement pathway is of significant synthetic importance and has been studied extensively for the preparation of various nitropyrazole isomers. acs.orgacs.org

| Reaction | Conditions | Primary Product | Reference |

| N-Nitration | HNO₃ / Ac₂O | N-Nitropyrazole | nih.gov |

| Thermal Rearrangement | Heat in benzonitrile | 3(5)-Nitropyrazole | acs.org |

| Acid-Catalyzed Rearrangement | H₂SO₄, room temp. | 4-Nitropyrazole | nih.gov |

Regiochemical Control in Nitro Group Introduction

Achieving the desired substitution pattern, such as in 1-cyclopentyl-5 -nitro-1H-pyrazole, requires precise control over the reaction's regiochemistry. This is governed by a combination of electronic effects, steric hindrance, and reaction conditions.

Electronic and Substituent Effects: The pyrazole ring's C4 position is often the most electron-rich and thus most susceptible to electrophilic attack. youtube.com Consequently, direct nitration of some 1-substituted pyrazoles, like 1-methylpyrazole, can preferentially yield the 4-nitro derivative. researchgate.netnih.gov The N1-substituent, such as the cyclopentyl group in the target molecule, plays a crucial role in directing the incoming electrophile. For N-aryl pyrazoles, nitration can occur on the pyrazole ring or the appended aryl ring, depending on the conditions. researchgate.netpjsir.org

Reaction Conditions: The choice of nitrating agent and reaction temperature are critical variables. As noted, the rearrangement of N-nitropyrazoles can lead to either 3(5)-nitro or 4-nitro isomers depending on whether the conditions are thermal or acid-catalyzed. nih.govacs.org Temperature can also serve as a switch for regioselectivity; in the nitration of 2-(1'-phenylpyrazol-4'-yl) benzimidazoles, reaction at room temperature resulted in nitration on the phenyl ring, whereas at 100 °C, dinitration occurred with the second nitro group adding to the benzimidazole (B57391) ring. pjsir.org

Synthetic Pathway: The choice between direct nitration and the N-nitration/rearrangement pathway provides a powerful tool for regiochemical control. While direct electrophilic attack often favors the C4-position, the rearrangement mechanism is a reliable route to 3(5)-nitropyrazoles. nih.govacs.orgyoutube.com By carefully selecting the starting materials and reaction pathway, chemists can direct the nitro group to the desired position on the pyrazole core.

Advanced Synthetic Approaches

Beyond functionalizing a pre-existing pyrazole, modern synthetic methods offer sophisticated strategies for constructing the heterocyclic ring itself. These approaches provide access to a wide array of substituted pyrazoles that can serve as precursors to compounds like 1-cyclopentyl-5-nitro-1H-pyrazole.

[3+2] Cycloaddition Reactions in Pyrazole Synthesis

The [3+2] cycloaddition is a powerful and convergent strategy for assembling the five-membered pyrazole ring. This reaction involves the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). beilstein-journals.org

A common manifestation of this strategy for pyrazole synthesis is the reaction between a diazoalkane (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). Due to the often hazardous nature of diazoalkanes, they are frequently generated in situ. For example, the decomposition of tosylhydrazones in the presence of a base can yield a diazo species, which then undergoes a 1,3-dipolar cycloaddition with a suitable partner like a nitroalkene to form the pyrazole ring. rsc.org

The versatility of this approach allows for the synthesis of highly functionalized pyrazoles. Different combinations of dipoles and dipolarophiles have been explored:

Alkynes and Sydnones: A base-mediated [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones provides regioselective access to polysubstituted pyrazoles under mild conditions. nih.govacs.org

Alkynes and Diazoacetonitrile: An organocatalyzed three-component reaction utilizing diazoacetonitrile can produce a wide range of cyanopyrazole derivatives. researchgate.net

Alkynes and Hydrazonoyl Halides: Difluoroacetohydrazonoyl bromides have been used as building blocks in [3+2] cycloadditions with various alkynes to regioselectively synthesize difluoromethylated pyrazoles. acs.org

These cycloaddition methods are highly valued for their efficiency and ability to build molecular complexity rapidly, providing a robust platform for generating diverse pyrazole scaffolds. beilstein-journals.org

| 1,3-Dipole Source | Dipolarophile | Product Type | Reference |

| Tosylhydrazone | Nitroalkene | 3,4-Diaryl-1H-pyrazoles | rsc.org |

| Sydnone | 2-Alkynyl-1,3-dithiane | Polysubstituted pyrazoles | nih.govacs.org |

| Diazoacetonitrile | Electron-deficient alkyne | Cyanopyrazole derivatives | researchgate.net |

| Difluoroacetohydrazonoyl bromide | Ynone, alkynoate | Difluoromethylated pyrazoles | acs.org |

Palladium-Catalyzed Cross-Coupling Strategies for Substituent Introduction

The introduction of various substituents onto the pyrazole ring is crucial for fine-tuning the electronic and steric properties of the final molecule, which in turn influences its biological activity and material properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netlibretexts.org

Several types of palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of substituted pyrazoles. These include the Suzuki, Heck, and Sonogashira reactions. researchgate.netfiveable.me The Suzuki coupling, which utilizes organoboron compounds, is particularly noteworthy for its tolerance of a wide range of functional groups and its use of relatively mild reaction conditions. fiveable.menih.gov The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes, while the Sonogashira reaction enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. fiveable.me

Recent advancements have also focused on the use of nitroarenes as electrophiles in cross-coupling reactions. acs.org This is particularly relevant for the synthesis of nitropyrazole derivatives. The development of specialized palladium catalysts, such as those employing BrettPhos or N-heterocyclic carbene (NHC) ligands, has enabled the denitrative cross-coupling of nitroarenes, expanding the scope of these reactions. acs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyrazole Synthesis

| Coupling Reaction | Reactants | Catalyst System | Key Features |

| Suzuki Coupling | Aryl/heteroaryl halides, Pyridylboronic acids | Pd catalyst | Tolerates primary amine groups without protection. nih.gov |

| Denitrative Coupling | Nitroarenes, various coupling partners | Palladium/BrettPhos or Pd/NHC | Allows for the use of nitroarenes as electrophiles. acs.org |

| Buchwald-Hartwig Amination | Aryl halides, Amines | Palladium catalyst with specialized phosphine (B1218219) ligands | Key method for constructing aryl amines. libretexts.org |

Process Optimization and Sustainable Chemistry in Synthesis

The growing emphasis on green chemistry has spurred the development of more sustainable and efficient synthetic methods. This section explores various strategies aimed at optimizing the synthesis of 1-cyclopentyl-5-nitro-1H-pyrazole and its analogues, focusing on one-pot procedures, green solvents and catalysts, yield enhancement, and byproduct minimization.

Development of Efficient One-Pot Synthesis Protocols

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and cost. thieme-connect.comorganic-chemistry.orgresearchgate.net Several one-pot methods for the synthesis of substituted pyrazoles have been reported. For instance, a multicomponent reaction involving aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate, and malononitrile (B47326) in water under ultrasound irradiation provides a catalyst-free, green route to pyrazoles. nih.gov Another efficient one-pot, metal-free process involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized in situ to yield pyrazoles. thieme-connect.comorganic-chemistry.org The use of ionic liquids as recyclable catalysts and solvents has also been explored for the one-pot synthesis of N-phenyl pyrazoles. jocpr.com

Application of Green Solvents and Catalysts (e.g., Ultrasound-Assisted Methods)

The choice of solvent and catalyst plays a pivotal role in the environmental impact of a chemical process. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.govnih.gov Ultrasound irradiation has emerged as a valuable tool in green synthesis, often accelerating reactions and improving yields. nih.govrsc.orgbenthamdirect.com For example, the ultrasound-assisted synthesis of pyrazoles in an aqueous medium has been shown to be a rapid and efficient method. nih.govresearchgate.net The use of recyclable catalysts, such as magnetic nanoparticles, further enhances the sustainability of pyrazole synthesis. researchgate.net

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and solvent usage compared to conventional heating methods. benthamdirect.comresearchgate.netnih.gov Solvent-free reaction conditions, often coupled with microwave irradiation, represent a particularly environmentally benign approach. researchgate.netnih.govtandfonline.com

Strategies for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. This can involve fine-tuning parameters such as temperature, reaction time, and the choice of reagents and catalysts. beilstein-journals.orgnih.gov For instance, in the nitration of pyrazoles, optimizing the molar ratio of reactants and the reaction temperature can significantly improve the yield and purity of the resulting nitropyrazole. researchgate.net High-throughput experimentation and machine learning algorithms are increasingly being used to accelerate the discovery of optimal reaction conditions. beilstein-journals.org

Minimization of Undesired Byproducts and Regioisomers

The formation of byproducts and regioisomers is a common challenge in the synthesis of substituted pyrazoles. conicet.gov.arworldresearchersassociations.com Regioselectivity, the preferential formation of one constitutional isomer over another, is a key consideration. The choice of solvent can have a dramatic impact on regioselectivity. For example, the use of fluorinated alcohols as solvents has been shown to significantly improve the regioselectivity in the formation of N-methylpyrazoles. conicet.gov.ar Similarly, aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), can enhance regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org Careful control of reaction conditions and the use of specific catalysts can also help to minimize the formation of unwanted byproducts. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 Cyclopentyl 5 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals and the establishment of the connectivity within the 1-cyclopentyl-5-nitro-1H-pyrazole molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 1-cyclopentyl-5-nitro-1H-pyrazole is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the cyclopentyl substituent. The chemical shifts are influenced by the electronic environment of each proton. The electron-withdrawing nature of the nitro group at the C5 position of the pyrazole ring is anticipated to significantly deshield the adjacent proton at the C4 position, causing its resonance to appear at a characteristically downfield region.

The protons of the cyclopentyl group will present as a set of multiplets in the aliphatic region of the spectrum. The methine proton directly attached to the pyrazole nitrogen (N1) is expected to be the most downfield of the cyclopentyl protons due to the influence of the adjacent aromatic ring. The methylene (B1212753) protons of the cyclopentyl ring will exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Cyclopentyl-5-nitro-1H-pyrazole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 (pyrazole) | ~7.8 - 8.2 | d |

| H-4 (pyrazole) | ~6.5 - 6.9 | d |

| H-1' (cyclopentyl, CH) | ~4.8 - 5.2 | m |

| H-2'/H-5' (cyclopentyl, CH₂) | ~2.0 - 2.4 | m |

Note: Predicted values are based on the analysis of similar substituted nitropyrazole systems. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrazole ring are expected to resonate in the aromatic region. The C5 carbon, being directly attached to the strongly electron-withdrawing nitro group, is predicted to be the most deshielded carbon of the pyrazole ring. Conversely, the C4 carbon is expected to be the most shielded aromatic carbon.

The carbon atoms of the cyclopentyl group will appear in the aliphatic region of the spectrum. The methine carbon (C1') attached to the pyrazole ring will be the most downfield of the aliphatic signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Cyclopentyl-5-nitro-1H-pyrazole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (pyrazole) | ~140 - 145 |

| C-4 (pyrazole) | ~110 - 115 |

| C-5 (pyrazole) | ~150 - 155 |

| C-1' (cyclopentyl, CH) | ~60 - 65 |

| C-2'/C-5' (cyclopentyl, CH₂) | ~30 - 35 |

Note: Predicted values are based on the analysis of similar substituted nitropyrazole systems. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To confirm the assignments made from one-dimensional NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons. For instance, a cross-peak between the H-3 and H-4 protons of the pyrazole ring would confirm their adjacent relationship. Similarly, correlations between the methine and methylene protons of the cyclopentyl ring would establish the connectivity within this substituent.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the signal for the C4 carbon would show a correlation with the H-4 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the cyclopentyl substituent to the pyrazole ring. A key correlation would be expected between the methine proton of the cyclopentyl group (H-1') and the C5 and N1-adjacent C-H carbons of the pyrazole ring, as well as between the pyrazole protons and the C1' of the cyclopentyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 1-cyclopentyl-5-nitro-1H-pyrazole is expected to show characteristic absorption bands for the nitro group, the aromatic pyrazole ring, and the aliphatic cyclopentyl group.

The most prominent features would be the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-H stretching vibrations of the pyrazole ring are expected to appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the ring will be observed in the 1400-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the cyclopentyl group will be present just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for 1-Cyclopentyl-5-nitro-1H-pyrazole

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch (pyrazole) | 3100 - 3150 | Medium |

| Aliphatic C-H stretch (cyclopentyl) | 2850 - 2960 | Strong |

| Asymmetric NO₂ stretch | 1500 - 1560 | Strong |

| Symmetric NO₂ stretch | 1300 - 1370 | Strong |

| C=N, C=C stretch (pyrazole) | 1400 - 1600 | Medium-Strong |

Note: Predicted values are based on typical ranges for these functional groups.

Raman Spectroscopy Applications

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The symmetric stretching vibration of the nitro group is expected to be a strong and characteristic band in the Raman spectrum. The breathing vibrations of the pyrazole ring are also typically Raman active and would provide further structural confirmation. The aliphatic C-H stretching and bending modes of the cyclopentyl group would also be observable. The combination of FT-IR and Raman data would provide a comprehensive vibrational profile of the molecule.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as the confirmation of a compound's identity and purity.

High-resolution mass spectrometry is indispensable for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For 1-cyclopentyl-5-nitro-1H-pyrazole, HRMS analysis would yield an accurate mass measurement that can be compared to the theoretical exact mass calculated from its elemental composition (C₈H₁₁N₃O₂). This technique helps to distinguish between compounds with the same nominal mass but different elemental formulas.

The expected HRMS data for the protonated molecule [M+H]⁺ of 1-cyclopentyl-5-nitro-1H-pyrazole would be as follows:

| Parameter | Value |

| Molecular Formula | C₈H₁₁N₃O₂ |

| Theoretical Exact Mass | 181.0851 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion | [M+H]⁺ |

| Calculated m/z for [C₈H₁₂N₃O₂]⁺ | 182.0924 |

| Measured m/z | 182.0922 |

| Mass Accuracy (ppm) | -1.1 |

Note: The presented data is hypothetical and serves as an illustrative example of typical HRMS results.

Liquid chromatography-mass spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a sample and to confirm the identity of the target compound. In the analysis of 1-cyclopentyl-5-nitro-1H-pyrazole, a reversed-phase HPLC method would likely be employed, where the compound would elute at a specific retention time. The mass spectrometer would then detect the corresponding molecular ion, confirming its presence and providing an estimate of its purity.

A typical LC-MS analysis would provide the following information:

| Parameter | Value |

| Chromatographic Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid |

| Retention Time (t_R) | 4.2 minutes |

| Mass Detection (m/z) | 182.1 [M+H]⁺ |

| Purity (by UV at 254 nm) | >98% |

Note: The presented data is hypothetical and serves as an illustrative example of typical LC-MS results.

X-ray Crystallography for Solid-State Structure Determination

By irradiating a single crystal of 1-cyclopentyl-5-nitro-1H-pyrazole with X-rays and analyzing the resulting diffraction pattern, it is possible to construct a detailed three-dimensional model of the molecule. This analysis would confirm the connectivity of the atoms and reveal the specific conformation adopted by the cyclopentyl ring relative to the pyrazole ring. The planarity of the pyrazole ring and the orientation of the nitro group would also be precisely determined.

Key structural parameters that would be obtained from SCXRD are summarized below:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 105° |

| Bond Length (N-NO₂) | 1.45 Å |

| Dihedral Angle (Pyrazole-Cyclopentyl) | 75° |

Note: The presented data is hypothetical and serves as an illustrative example of typical SCXRD results.

A summary of potential intermolecular interactions is provided in the table below:

| Interaction Type | Donor | Acceptor | Distance (Å) |

| C-H···O Hydrogen Bond | C-H (Cyclopentyl) | O (Nitro) | 2.4 |

| C-H···N Hydrogen Bond | C-H (Pyrazole) | N (Pyrazole) | 2.6 |

| π-π Stacking | Pyrazole Ring | Pyrazole Ring | 3.5 |

Note: The presented data is hypothetical and serves as an illustrative example of potential intermolecular interactions.

Computational and Theoretical Investigations of 1 Cyclopentyl 5 Nitro 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. For 1-cyclopentyl-5-nitro-1H-pyrazole, both Density Functional Theory (DFT) and ab initio methods would be invaluable in predicting its geometry, electronic landscape, and reactivity.

DFT studies on analogous nitropyrazoles consistently show that the pyrazole (B372694) ring maintains a planar geometry, a hallmark of its aromatic character. The nitro group, being a strong electron-withdrawing substituent, significantly influences the electronic structure of the pyrazolem ring. This electron-withdrawing nature stabilizes the ring through resonance, which in turn affects bond lengths and angles.

In the case of 1-cyclopentyl-5-nitro-1H-pyrazole, the bond between the nitrogen at position 1 (N1) and the cyclopentyl group, and the bond between the carbon at position 5 (C5) and the nitro group, are of particular interest. The N1-cyclopentyl bond will likely exhibit standard single bond characteristics. The C5-NO2 bond is expected to have some degree of double bond character due to resonance with the pyrazole ring. The presence of the bulky cyclopentyl group at N1 could induce minor steric hindrance, potentially influencing the orientation of the nitro group at the adjacent C5 position.

Table 1: Predicted Bond Lengths and Angles for 1-Cyclopentyl-5-nitro-1H-pyrazole based on DFT Studies of Related Nitropyrazoles

| Parameter | Predicted Value | Rationale |

| C5-N(nitro) Bond Length | ~1.45 Å | Electron-withdrawing effect of the nitro group. |

| N-O (nitro) Bond Lengths | ~1.22 Å | Resonance within the nitro group. |

| N1-C(cyclopentyl) Bond Length | ~1.48 Å | Standard N-C single bond. |

| Dihedral Angle (C4-C5-N-O) | Variable | Potential for some rotation, but likely near planar with the pyrazole ring to maximize conjugation. |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, would provide more precise energetic information. For 1-cyclopentyl-5-nitro-1H-pyrazole, these methods could be used to calculate its heat of formation, ionization potential, and electron affinity.

The reactivity of the molecule is largely dictated by the distribution of its frontier molecular orbitals (HOMO and LUMO). The nitro group's strong electron-withdrawing effect is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyrazole. The LUMO is likely to be centered over the nitropyrazole moiety, indicating that the molecule would be susceptible to nucleophilic attack, particularly at the carbon atoms of the pyrazole ring. The HOMO, conversely, would likely have significant contributions from the pyrazole ring and potentially the lone pairs of the nitro group's oxygen atoms.

Conformational Analysis of the Cyclopentyl Ring and Nitropyrazole Moiety

The cyclopentyl group is not flat and can adopt several puckered conformations, most commonly the "envelope" and "twist" forms. Energy minimization calculations would be necessary to determine which conformation is most stable when attached to the nitropyrazole ring. The barrier to interconversion between these conformations is typically low.

Conformational sampling would explore the rotational freedom around the N1-C(cyclopentyl) bond. This would reveal the most energetically favorable orientations of the cyclopentyl group with respect to the pyrazole ring. It is plausible that conformations that minimize steric clash between the cyclopentyl hydrogens and the nitro group at C5 would be preferred.

The primary substituents influencing conformation are the N-cyclopentyl group and the 5-nitro group. The nitro group at the C5 position is sterically demanding and will likely influence the rotational position of the adjacent cyclopentyl group. Studies on other N-substituted azoles have shown that the size and nature of the substituent at the adjacent carbon can create a preference for specific rotamers to alleviate steric strain.

Table 2: Potential Conformational Isomers and Their Predicted Relative Energies

| Conformer | Description | Predicted Relative Energy |

| Anti-periplanar | The cyclopentyl ring is oriented away from the nitro group. | Lowest |

| Syn-periplanar | The cyclopentyl ring is oriented towards the nitro group. | Highest due to steric clash. |

| Gauche | Intermediate orientations. | Intermediate |

Electronic Structure and Aromaticity Studies

The electronic structure of 1-cyclopentyl-5-nitro-1H-pyrazole is characterized by the interplay between the aromatic pyrazole ring, the electron-withdrawing nitro group, and the electron-donating alkyl (cyclopentyl) group.

Nitropyrazoles are known to be aromatic systems. nih.gov The presence of the nitro group generally enhances the aromaticity of the pyrazole ring due to its ability to delocalize electron density. The cyclopentyl group, being a saturated alkyl group, does not directly participate in the π-system of the pyrazole ring but can have a modest electron-donating inductive effect.

Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). For 1-cyclopentyl-5-nitro-1H-pyrazole, it is predicted that NICS calculations would yield negative values inside the pyrazole ring, confirming its aromatic character. The HOMA index, which is based on bond length alternation, would likely be close to 1, further indicating a high degree of aromaticity. The electron-withdrawing nitro group is expected to slightly modulate the bond lengths within the pyrazole ring, which would be reflected in the calculated HOMA value.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals determine the molecule's ability to act as an electron donor or acceptor.

For 1-cyclopentyl-5-nitro-1H-pyrazole, the HOMO is expected to be distributed primarily over the pyrazole ring and the electron-donating cyclopentyl group. The LUMO, in contrast, is anticipated to be localized predominantly on the electron-withdrawing nitro group. This separation of the frontier orbitals is characteristic of donor-acceptor substituted aromatic systems. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for molecular stability; a large gap implies high stability and low reactivity. researchgate.net The presence of the nitro group significantly lowers the LUMO energy, making the molecule a better electron acceptor.

Illustrative FMO Data for 1-Cyclopentyl-5-nitro-1H-pyrazole Note: The following data is illustrative, based on trends observed for similar pyrazole derivatives, and is intended to demonstrate the concepts of FMO analysis.

| Orbital | Energy (eV) | Primary Contribution |

| HOMO | -7.85 | Pyrazole ring, Cyclopentyl group |

| LUMO | -2.95 | Nitro group (NO₂) |

| HOMO-LUMO Gap (ΔE) | 4.90 | - |

This illustrative data highlights a significant energy gap, suggesting a relatively stable molecule. The low-lying LUMO indicates its susceptibility to nucleophilic attack. Computational studies on similar pyrazole derivatives confirm that the introduction of electron-withdrawing groups is a key strategy for tuning the frontier orbital energies. researchgate.netresearchgate.net

Electrostatic Potential (ESP) Surface Mapping

Electrostatic Potential (ESP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. The ESP map of 1-cyclopentyl-5-nitro-1H-pyrazole is expected to show distinct regions of positive, negative, and neutral potential.

Aromaticity Indices and Their Modulation by Nitration and Cyclopentyl Substitution

The pyrazole ring is an aromatic heterocycle, a property that confers significant thermodynamic stability. orientjchem.org The aromaticity of the ring in 1-cyclopentyl-5-nitro-1H-pyrazole is influenced by its substituents. Aromaticity can be quantified using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA).

The electron-withdrawing nitro group at the C5 position is expected to have a complex effect on the aromaticity of the pyrazole ring. Studies on substituted five-membered N-heterocycles have shown that strongly electron-withdrawing groups can, in some cases, enhance aromaticity. rsc.org This is attributed to the group's ability to delocalize electron density from the ring, which can sometimes lead to a more uniform distribution of bond lengths and electron density within the ring. The N1-cyclopentyl group, being a saturated alkyl group, is primarily an electron-donating group through induction, which can also modulate the ring's electronic structure. nih.gov However, substitution at a nitrogen atom in pyrazoles and imidazoles has been observed to decrease aromaticity as the electron-withdrawing character of the substituent increases. rsc.org

Illustrative Aromaticity (HOMA) Data Note: The following data is illustrative and based on general principles of aromaticity in substituted pyrazoles.

| Compound | HOMA Index (Illustrative) |

| Pyrazole | 0.95 |

| 1-Cyclopentyl-1H-pyrazole | 0.92 |

| 1-Cyclopentyl-5-nitro-1H-pyrazole | 0.88 |

This illustrative table suggests that while the pyrazole core remains highly aromatic, the substituents slightly decrease its aromaticity compared to the parent pyrazole.

Computational Analysis of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including the characterization of transient species like transition states.

Transition State Characterization for Nitration and Rearrangement Processes

The synthesis of nitropyrazoles often involves the direct nitration of a pyrazole precursor. mdpi.com Computationally, the mechanism of nitration can be investigated by locating the transition state for the electrophilic attack of a nitronium ion (or its equivalent) on the pyrazole ring. For an N-substituted pyrazole, the C4 position is the most likely site for nitration. The transition state would resemble a sigma complex (or Wheland intermediate) where the aromaticity of the pyrazole ring is temporarily disrupted.

Rearrangement processes are also common in pyrazole chemistry. For instance, a transient pyrazole nitrene could undergo ring-opening and recyclization. mdpi.com Computational studies can model the energetics of such pathways, determining whether they are feasible under specific reaction conditions.

Isomerization Pathways and Energy Barriers

N-substituted pyrazoles can undergo isomerization, typically involving the migration of the substituent from one nitrogen atom to the other (N1 to N2). In the case of 1-cyclopentyl-5-nitro-1H-pyrazole, this would lead to 2-cyclopentyl-5-nitro-2H-pyrazole. Computational studies on similar systems have shown that such isomerizations have very high activation energy barriers, often in the range of 50-70 kcal/mol. nih.gov These high barriers mean that the reactions are generally "forbidden" under normal conditions and require very high temperatures to proceed. nih.govmdpi.com

Water and other protic solvents can facilitate proton transfer and tautomerism in pyrazoles, lowering the energy barriers for these processes. nih.gov While the N-cyclopentyl group migration is not a proton transfer, the solvent environment can still influence the transition state energy through stabilization effects.

Illustrative Energy Barriers for Isomerization Note: The following data is illustrative and based on computed values for similar N-substituted pyrazoles.

| Isomerization Pathway | Calculated Activation Energy (kcal/mol) |

| 1-Cyclopentyl to 2-Cyclopentyl (Gas Phase) | 58 |

| 1-Cyclopentyl to 2-Cyclopentyl (in p-xylene) | 55 |

These illustrative values underscore the high thermal stability of 1-cyclopentyl-5-nitro-1H-pyrazole with respect to N-substituent isomerization.

Molecular Descriptors and Cheminformatics

Cheminformatics utilizes molecular descriptors to correlate chemical structure with physical properties and biological activity. For 1-cyclopentyl-5-nitro-1H-pyrazole, a range of descriptors can be calculated to predict its behavior. These descriptors fall into several categories, including constitutional, topological, geometric, and electronic.

For example, the predicted octanol-water partition coefficient (XlogP) gives an indication of the molecule's hydrophobicity, which is crucial for its pharmacokinetic profile. The number of hydrogen bond donors and acceptors influences its solubility and ability to interact with biological macromolecules. Various software packages and online tools can predict a wide array of such descriptors. nih.govuni.lu These computational predictions are instrumental in the early stages of drug discovery and materials science for screening large libraries of virtual compounds.

Predicted Molecular Descriptors for 1-Cyclopentyl-5-nitro-1H-pyrazole Note: This data is computationally predicted and serves as an estimation of the compound's properties.

| Descriptor | Predicted Value |

| Molecular Weight | 181.19 g/mol |

| XlogP | 1.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Polar Surface Area | 51.9 Ų |

| Rotatable Bonds | 1 |

These descriptors provide a quantitative snapshot of the molecule's physicochemical properties, guiding further experimental investigation.

Calculation of Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a crucial descriptor in medicinal chemistry and drug discovery, providing an estimation of a molecule's polarity and its potential to permeate biological membranes. It is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) and their attached hydrogens. A higher TPSA value is generally associated with lower membrane permeability.

Table 1: Predicted Topological Polar Surface Area (TPSA) of 1-Cyclopentyl-5-nitro-1H-pyrazole

| Compound Name | Molecular Formula | Predicted TPSA (Ų) |

| 1-Cyclopentyl-5-nitro-1H-pyrazole | C₈H₁₁N₃O₂ | 56.49 |

Note: This value is computationally predicted and may vary slightly depending on the calculation method and software used.

Analysis of Molecular Descriptors for Structure-Property Relationships

Beyond TPSA, a range of molecular descriptors can be computationally generated to build a comprehensive profile of 1-cyclopentyl-5-nitro-1H-pyrazole. These descriptors are numerical values that encode different aspects of a molecule's structure and are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. Such models are pivotal in predicting the biological activity and physicochemical properties of new chemical entities. nih.govwisdomlib.orgnih.govshd-pub.org.rs

Key Molecular Descriptors:

Molecular Weight: The sum of the atomic weights of all atoms in the molecule. It is a fundamental property influencing various physical characteristics.

LogP (Octanol-Water Partition Coefficient): A measure of a compound's lipophilicity or hydrophobicity. It is crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates higher lipid solubility.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors (typically -OH and -NH groups) and acceptors (typically N and O atoms) in a molecule. These are critical for understanding intermolecular interactions, including those with biological targets.

Molar Refractivity: A measure of the total polarizability of a mole of a substance. It is related to the volume of the molecules and their London dispersion forces.

Rotatable Bonds: The number of bonds that can rotate freely. This descriptor provides an indication of the molecule's conformational flexibility, which can be important for binding to a receptor.

Table 2: Predicted Molecular Descriptors for 1-Cyclopentyl-5-nitro-1H-pyrazole

| Descriptor | Predicted Value |

| Molecular Weight | 181.19 g/mol |

| LogP | 1.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Molar Refractivity | 46.3 cm³ |

| Number of Rotatable Bonds | 1 |

Note: These values are computationally predicted and serve as estimations of the compound's properties.

The cyclopentyl group contributes to the lipophilicity of the molecule, as reflected in the predicted LogP value. The nitro group and the pyrazole nitrogen atoms act as hydrogen bond acceptors, influencing the compound's polarity and potential for intermolecular interactions. The relatively low number of rotatable bonds suggests a degree of conformational rigidity. These computational insights are foundational for predicting the behavior of 1-cyclopentyl-5-nitro-1H-pyrazole in various chemical and biological systems and for guiding the design of related compounds with tailored properties.

Chemical Reactivity and Derivatization Strategies of 1 Cyclopentyl 5 Nitro 1h Pyrazole

Reactions of the Nitro Group

The nitro group at the C5 position of the pyrazole (B372694) ring is the most reactive site for many transformations, primarily due to its strong electron-withdrawing nature. This functional group can be readily converted into other functionalities, most notably an amino group, or it can be displaced by various nucleophiles.

Reduction to Amino Pyrazole Derivatives

The reduction of the nitro group to a primary amine is a fundamental and highly efficient transformation, yielding 1-cyclopentyl-1H-pyrazol-5-amine. This amino derivative serves as a crucial intermediate for further functionalization, such as in the synthesis of fused heterocyclic systems or in coupling reactions. Several established methods for nitro group reduction are applicable to this system.

Catalytic hydrogenation is a common and clean method for this conversion. The reaction is typically carried out under a hydrogen atmosphere using a metal catalyst, such as palladium on carbon (Pd/C). The choice of solvent and reaction conditions can be optimized to ensure high yields and selectivity.

Another widely used method is chemical reduction using metals in an acidic medium. A combination of iron filings in the presence of an acid like hydrochloric acid (HCl) is a cost-effective and reliable option. This method is particularly useful for large-scale synthesis.

| Method | Reagents/Conditions | Product | Key Observations |

| Catalytic Hydrogenation | H₂ (1–20 bar), 5-10% Pd/C, in a solvent like THF or EtOH, 25–60°C | 1-Cyclopentyl-1H-pyrazol-5-amine | High yields (typically >90%), clean reaction profile. |

| Acidic Iron Reduction | Fe filings, HCl in ethanol/water, reflux | 1-Cyclopentyl-1H-pyrazol-5-amine | Cost-effective, suitable for industrial scale. |

| Tin(II) Chloride | SnCl₂, concentrated HCl, room temperature or gentle heating | 1-Cyclopentyl-1H-pyrazol-5-amine | Milder conditions, good for sensitive substrates. |

The data in this table is based on established procedures for the reduction of analogous nitropyrazole compounds.

Nucleophilic Aromatic Substitution (SNAr) at the Nitro-Bearing Position

The C5 position of the pyrazole ring, being attached to the strongly electron-withdrawing nitro group, is activated towards nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the nitro group by a variety of nucleophiles, providing a direct route to a range of 5-substituted pyrazole derivatives. While the nitro group is not a conventional leaving group, its ability to stabilize the negative charge in the Meisenheimer intermediate facilitates this reaction.

Common nucleophiles that can be employed in this reaction include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 5-methoxy-1-cyclopentyl-1H-pyrazole. The reactivity can be enhanced by the presence of additional electron-withdrawing groups on the pyrazole ring or by using highly polar aprotic solvents that can stabilize the charged intermediate.

Electrophilic Reactions on the Pyrazole Ring

The pyrazole ring itself can undergo electrophilic substitution reactions, although the presence of the deactivating nitro group at the C5 position significantly influences the regioselectivity and the reaction conditions required.

Halogenation and Other Electrophilic Substitutions

The most probable site for electrophilic attack on the 1-cyclopentyl-5-nitro-1H-pyrazole ring is the C4 position, as it is the most electron-rich carbon atom. The N1-cyclopentyl group and the C5-nitro group direct incoming electrophiles to this position.

Halogenation, such as bromination or chlorination, can be achieved using standard electrophilic halogenating agents. For example, bromination can be carried out using bromine in a solvent like acetic acid. The reaction may require a Lewis acid catalyst to proceed at a reasonable rate due to the deactivating effect of the nitro group. The resulting 4-halo-1-cyclopentyl-5-nitropyrazoles are valuable intermediates for cross-coupling reactions.

| Reaction | Reagent & Conditions | Expected Product |

| Bromination | Br₂ in acetic acid, room temperature to 50°C | 4-Bromo-1-cyclopentyl-5-nitro-1H-pyrazole |

| Chlorination | N-Chlorosuccinimide (NCS) in acetonitrile (B52724), reflux | 4-Chloro-1-cyclopentyl-5-nitro-1H-pyrazole |

| Nitration | Fuming HNO₃/concentrated H₂SO₄, 0°C to room temperature | 1-Cyclopentyl-4,5-dinitro-1H-pyrazole |

The data in this table is based on general principles of electrophilic substitution on deactivated pyrazole rings.

Direct Functionalization at Unsubstituted Positions

Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, offer powerful tools for the direct introduction of functional groups at the unsubstituted C3 and C4 positions of the pyrazole ring. rsc.org These methods avoid the need for pre-functionalized substrates and often proceed with high regioselectivity.

For example, palladium-catalyzed direct arylation could potentially be used to introduce an aryl group at the C4 position by reacting 1-cyclopentyl-5-nitro-1H-pyrazole with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base. The directing effect of the N1-cyclopentyl group would likely favor functionalization at C4.

Reactions Involving the Cyclopentyl Substituent

The N-cyclopentyl group is generally considered to be a chemically robust substituent under many of the conditions used to modify the pyrazole ring. Its primary role is to provide steric bulk and to modulate the solubility and electronic properties of the molecule. Direct chemical transformations on the cyclopentyl ring without affecting the pyrazole core are not commonly reported and would likely require harsh conditions, such as free-radical halogenation, which could also lead to reactions on the pyrazole ring or degradation of the molecule. Therefore, for most synthetic applications, the cyclopentyl group is considered a stable spectator substituent.

Functionalization and Modification of the Cyclopentyl Ring

Direct functionalization of the cyclopentyl ring attached to the pyrazole nucleus, while not extensively documented for this specific molecule, can be extrapolated from the known reactivity of cycloalkanes and N-alkyl heterocyclic systems. The cyclopentyl moiety primarily undergoes free-radical substitution reactions.

One common approach for the functionalization of saturated hydrocarbon rings is through halogenation, typically using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation. This would be expected to yield a mixture of brominated cyclopentyl pyrazole derivatives. The position of bromination would be influenced by the statistical probability of abstracting a hydrogen atom from the various positions on the cyclopentyl ring.

Further modifications of the halogenated cyclopentyl ring can be envisioned through nucleophilic substitution or elimination reactions. For instance, reaction with a strong base could lead to the formation of a cyclopentenyl-pyrazole derivative. Alternatively, substitution with nucleophiles like cyanides, azides, or amines would introduce new functional groups onto the cyclopentyl ring, paving the way for further derivatization.

It is important to note that the reaction conditions for these transformations would need to be carefully controlled to avoid undesired reactions on the pyrazole ring or with the nitro group.

| Reaction | Reagents and Conditions | Expected Product |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), AIBN, CCl4, reflux | 1-(Bromo-cyclopentyl)-5-nitro-1H-pyrazole |

| Dehydrohalogenation | Potassium tert-butoxide, THF, reflux | 1-Cyclopentenyl-5-nitro-1H-pyrazole |

| Nucleophilic Substitution | Sodium cyanide, DMSO | 1-(Cyanocyclopentyl)-5-nitro-1H-pyrazole |

Oxidative and Reductive Transformations of the Cyclopentyl Moiety

The cyclopentyl group is generally resistant to oxidation under mild conditions. msu.edu Vigorous oxidation, for instance with strong oxidizing agents like potassium permanganate (B83412) or chromic acid, would likely lead to the degradation of both the cyclopentyl and pyrazole rings.

Selective oxidation of the cyclopentyl ring without affecting the pyrazole core is challenging. However, if a hydroxyl group were introduced onto the cyclopentyl ring (via a synthetic route not starting from the title compound), it could be oxidized to a ketone using milder reagents like pyridinium (B92312) chlorochromate (PCC) or through Swern or Dess-Martin periodinane oxidation.

Regarding reductive transformations, the cyclopentyl ring is already fully saturated and therefore cannot be further reduced. However, the pyrazole ring itself can be susceptible to reduction under harsh conditions, though this is not a common transformation. For instance, catalytic hydrogenation at high pressure and temperature with catalysts like rhodium on carbon can reduce aromatic rings to their corresponding cycloalkanes. libretexts.orgopenstax.org Such conditions would likely also reduce the nitro group.

| Transformation | Reagents and Conditions | Potential Product | Notes |

| Oxidation (of a hypothetical hydroxylated derivative) | Pyridinium chlorochromate (PCC), CH2Cl2 | 1-(Oxocyclopentyl)-5-nitro-1H-pyrazole | Requires prior hydroxylation of the cyclopentyl ring. |

| Ring Reduction (of pyrazole) | H2, Rh/C, high pressure, high temperature | 1-Cyclopentyl-5-nitro-pyrazolidine | This is a hypothetical reaction under forcing conditions; the nitro group would also likely be reduced. |

Formation of Fused Heterocyclic Systems

A key strategy in the derivatization of 1-cyclopentyl-5-nitro-1H-pyrazole involves the reduction of the nitro group to an amine, yielding 1-cyclopentyl-1H-pyrazol-5-amine. This amino-pyrazole is a crucial intermediate for the construction of fused heterocyclic systems. The reduction can be readily achieved using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or with metals like iron or tin in an acidic medium.

With 1-cyclopentyl-1H-pyrazol-5-amine in hand, a variety of annulation reactions can be employed to build fused ring systems.

Annulation Reactions to Construct Polycyclic Structures

The 5-amino group of 1-cyclopentyl-1H-pyrazol-5-amine can act as a nucleophile to react with various bifunctional electrophiles, leading to the formation of new rings fused to the pyrazole core. These reactions are foundational in the synthesis of a wide array of biologically active molecules. nih.gov

Derivatization to Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines

Pyrazolo[1,5-a]pyrimidines: These fused heterocycles can be synthesized by reacting 1-cyclopentyl-1H-pyrazol-5-amine with 1,3-dielectrophilic species. A common method involves the condensation with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, in the presence of an acid catalyst. rsc.orgmdpi.com The reaction proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration. Microwave-assisted synthesis has been shown to be an efficient method for this transformation. mdpi.com

Pyrazolo[3,4-b]pyridines: The synthesis of this isomeric fused system can also be achieved from 1-cyclopentyl-1H-pyrazol-5-amine. One established route involves the condensation with α,β-unsaturated carbonyl compounds or their equivalents. mdpi.com For instance, reaction with an enaminone in the presence of an acid can lead to the formation of the pyrazolo[3,4-b]pyridine core. nih.gov Multicomponent reactions involving the aminopyrazole, an aldehyde, and an active methylene (B1212753) compound are also powerful strategies for constructing these systems. beilstein-journals.org

The regioselectivity of these cyclization reactions (i.e., the formation of pyrazolo[1,5-a]pyrimidines versus pyrazolo[3,4-b]pyridines) can often be controlled by the choice of reagents and reaction conditions. nih.gov

| Fused System | Reagents and Conditions | General Product |

| Pyrazolo[1,5-a]pyrimidine (B1248293) | 1-Cyclopentyl-1H-pyrazol-5-amine, β-diketone (e.g., acetylacetone), acetic acid, reflux or microwave irradiation | 2,7-Disubstituted-5-cyclopentyl-pyrazolo[1,5-a]pyrimidine |

| Pyrazolo[3,4-b]pyridine | 1-Cyclopentyl-1H-pyrazol-5-amine, enaminone, acetic acid, reflux | Substituted 1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine |

| Pyrazolo[3,4-b]pyridine (multicomponent) | 1-Cyclopentyl-1H-pyrazol-5-amine, aldehyde, active methylene compound (e.g., malononitrile), catalyst (e.g., piperidine), ethanol, reflux | Substituted 1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine |

Coordination Chemistry and Ligand Design

The potential of 1-cyclopentyl-5-nitro-1H-pyrazole and its derivatives as ligands in coordination chemistry is an area of growing interest. Pyrazole-based ligands are well-known for their ability to coordinate with a wide variety of metal ions, forming complexes with diverse structures and properties. nih.govacs.org

Exploration of 1-Cyclopentyl-5-nitro-1H-pyrazole as a Ligand

In 1-cyclopentyl-5-nitro-1H-pyrazole, the primary coordination site is expected to be the N2 atom of the pyrazole ring, which possesses a lone pair of electrons. The nitro group, being strongly electron-withdrawing, reduces the basicity of the pyrazole ring, which may influence its coordination ability.

While there are no specific reports on the coordination chemistry of 1-cyclopentyl-5-nitro-1H-pyrazole, studies on other nitropyrazole derivatives can provide insights. For instance, metal complexes of nitropyrazole-carboxylic acids have been synthesized and structurally characterized. nih.gov It is plausible that 1-cyclopentyl-5-nitro-1H-pyrazole could act as a monodentate ligand, coordinating to a metal center through its N2 atom.

Furthermore, the reduction of the nitro group to an amino group would create a bidentate ligand, 1-cyclopentyl-1H-pyrazol-5-amine. The presence of both the pyrazole N2 atom and the exocyclic amino group would allow for chelation, forming a stable five-membered ring with a metal ion. Such bidentate N,N-donor ligands are highly valuable in the construction of coordination polymers and discrete metal complexes with interesting magnetic, catalytic, or photophysical properties.

| Ligand | Potential Coordination Mode | Metal Ions | Potential Complex Type |

| 1-Cyclopentyl-5-nitro-1H-pyrazole | Monodentate (via N2 of pyrazole) | Transition metals (e.g., Cu(II), Co(II), Ni(II)) | Mononuclear or polynuclear complexes |

| 1-Cyclopentyl-1H-pyrazol-5-amine | Bidentate (via N2 of pyrazole and exocyclic NH2) | Transition metals (e.g., Cu(II), Co(II), Ni(II), Zn(II)) | Chelated mononuclear complexes, coordination polymers |

Synthesis and Characterization of Metal Complexes

No data is available in the public domain regarding the synthesis and characterization of metal complexes of 1-cyclopentyl-5-nitro-1H-pyrazole.

Application in Metal-Catalyzed Organic Transformations

There is no published information on the use of metal complexes of 1-cyclopentyl-5-nitro-1H-pyrazole in any metal-catalyzed organic transformations.

Advanced Applications of 1 Cyclopentyl 5 Nitro 1h Pyrazole and Its Derivatives in Research

Role as a Synthetic Building Block and Intermediate

The chemical architecture of 1-cyclopentyl-5-nitro-1H-pyrazole makes it a valuable intermediate for synthetic chemists. The presence of the reactive nitro group and the stable pyrazole (B372694) core allows for a wide range of chemical modifications, enabling the construction of more complex molecular structures.